Ethyl 2-ethyl-3-hydroxybutanoate

Lipophilicity Partition Coefficient Drug Design

Ethyl 2-ethyl-3-hydroxybutanoate is a chiral beta-hydroxy ester with the molecular formula C₈H₁₆O₃. It features a butanoate backbone with both a 2-ethyl substituent and a 3-hydroxy group, resulting in a molecular weight of 160.21 g/mol and a calculated LogP of approximately 0.96–1.22.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 5465-11-2
Cat. No. B1616348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethyl-3-hydroxybutanoate
CAS5465-11-2
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC(C(C)O)C(=O)OCC
InChIInChI=1S/C8H16O3/c1-4-7(6(3)9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3
InChIKeyTYSBSICHVQCQDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-ethyl-3-hydroxybutanoate (CAS 5465-11-2): A Distinctive Chiral Ester for Targeted Synthetic and Physical Property Requirements


Ethyl 2-ethyl-3-hydroxybutanoate is a chiral beta-hydroxy ester with the molecular formula C₈H₁₆O₃ . It features a butanoate backbone with both a 2-ethyl substituent and a 3-hydroxy group, resulting in a molecular weight of 160.21 g/mol and a calculated LogP of approximately 0.96–1.22 [1]. This compound serves as a versatile small-molecule scaffold and a key building block in the synthesis of more complex organic molecules and pharmaceutical intermediates . Its structural characteristics, including two chiral centers, impart distinct physicochemical properties that differentiate it from simpler β-hydroxy esters such as ethyl 3-hydroxybutanoate.

Why Ethyl 2-ethyl-3-hydroxybutanoate Cannot Be Replaced by Common β-Hydroxy Esters in Synthesis and Research


While structurally related to simple β-hydroxy esters like ethyl 3-hydroxybutanoate (ethyl 3-hydroxybutyrate), ethyl 2-ethyl-3-hydroxybutanoate possesses a critical 2-ethyl substituent that fundamentally alters its physicochemical profile. This substitution increases molecular weight, steric bulk, and lipophilicity, which in turn influence solubility, membrane permeability, and chromatographic behavior [1][2]. As a result, substituting this compound with its less bulky analogs in a synthetic pathway or formulation can lead to divergent reactivity, altered stereochemical outcomes, and unexpected changes in biological activity or physical properties. The following quantitative evidence clarifies the specific dimensions where ethyl 2-ethyl-3-hydroxybutanoate diverges from its closest comparators, enabling informed selection for research and industrial applications.

Quantitative Differentiation of Ethyl 2-ethyl-3-hydroxybutanoate from Closest Analogs: A Data-Driven Guide for Selection


Enhanced Lipophilicity (LogP) Compared to Ethyl 3-hydroxybutanoate

Ethyl 2-ethyl-3-hydroxybutanoate exhibits a substantially higher calculated LogP (0.96–1.22) than ethyl 3-hydroxybutanoate (LogP ≈ 0.32), indicating a more than 4-fold increase in predicted octanol-water partition coefficient [1][2]. This difference arises from the additional 2-ethyl substituent, which increases hydrophobicity and may influence passive diffusion across biological membranes and distribution in biphasic systems.

Lipophilicity Partition Coefficient Drug Design Membrane Permeability ADME Prediction

Increased Hydrogen Bond Acceptor Capacity Relative to Ethyl 2-ethylbutanoate

Ethyl 2-ethyl-3-hydroxybutanoate possesses three hydrogen bond acceptors (HBA = 3) compared to two (HBA = 2) for ethyl 2-ethylbutanoate, which lacks the 3-hydroxy group [1][2]. This additional acceptor site, combined with one hydrogen bond donor (HBD = 1), enhances the compound's capacity for intermolecular hydrogen bonding, influencing solubility in polar solvents and retention in normal-phase chromatography.

Hydrogen Bonding Solubility Chromatography Receptor Interaction Crystallography

Higher Boiling Point Enables Thermal Processing Different from Ethyl 3-hydroxybutanoate

Ethyl 2-ethyl-3-hydroxybutanoate has a predicted boiling point of approximately 234.9 °C at 760 mmHg, significantly higher than the 170 °C boiling point reported for ethyl 3-hydroxybutanoate under identical pressure conditions [1]. This 65 °C difference reflects the larger molecular size and stronger intermolecular interactions imparted by the 2-ethyl substituent.

Thermal Stability Distillation Purification Reaction Conditions Volatility

Structural Features and Purity Specifications Differentiate from Ethyl 3-hydroxy-2-methylbutanoate

Ethyl 2-ethyl-3-hydroxybutanoate differs from ethyl 3-hydroxy-2-methylbutanoate in the size of the 2-alkyl substituent (ethyl vs. methyl). This change increases the steric bulk adjacent to the ester carbonyl, potentially altering the stereoselectivity of enzymatic reductions or nucleophilic additions [1]. Commercially, ethyl 2-ethyl-3-hydroxybutanoate is routinely available at ≥98% purity, while ethyl 3-hydroxy-2-methylbutanoate is commonly supplied at 95% purity .

Chiral Pool Synthesis Steric Hindrance Purity Quality Control Diastereomeric Excess

Optimal Use Cases for Ethyl 2-ethyl-3-hydroxybutanoate Based on Quantified Differentiation


Lead Optimization and ADME Studies Requiring Moderately Lipophilic Scaffolds

In drug discovery programs where compound LogP needs to be tuned for optimal membrane permeability, ethyl 2-ethyl-3-hydroxybutanoate (LogP ~0.96–1.22) offers a favorable intermediate lipophilicity compared to the more hydrophilic ethyl 3-hydroxybutanoate (LogP ~0.32). This property can be exploited to improve passive diffusion in cell-based assays or to balance solubility and permeability in early lead series. [1]

Asymmetric Synthesis Requiring Bulky Chiral Auxiliaries or Steric Control

The 2-ethyl substituent provides greater steric bulk than the 2-methyl group found in ethyl 3-hydroxy-2-methylbutanoate. This increased steric hindrance can be leveraged to enhance stereoselectivity in enzymatic reductions or nucleophilic additions at the ester carbonyl, making it a valuable building block for the construction of complex chiral molecules. [1]

High-Temperature Reactions or Distillations Where Volatility is Undesirable

With a boiling point approximately 65 °C higher than ethyl 3-hydroxybutanoate, ethyl 2-ethyl-3-hydroxybutanoate is better suited for processes conducted at elevated temperatures. This thermal stability reduces solvent loss and ensures that the compound remains in the reaction mixture during extended heating or vacuum-assisted purification. [1]

Research Requiring Enhanced Hydrogen-Bonding Capacity for Solubility or Chromatographic Resolution

The presence of both a hydroxyl group (HBD = 1) and three hydrogen bond acceptors (HBA = 3) distinguishes this compound from non-hydroxylated analogs like ethyl 2-ethylbutanoate. This hydrogen-bonding profile improves solubility in polar solvents and can be exploited in chiral chromatography or enzyme-binding studies where specific interactions are key. [1]

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